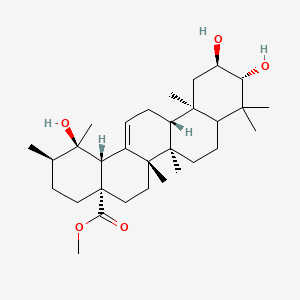

TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of derivatives similar to TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL involves various chemical reactions, including Lewis acid-catalyzed rearrangements and ring-closing olefin metathesis. For instance, the stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofuran derivatives is achieved through Lewis acid-catalyzed vinyl acetal rearrangement of 4,5-dihydro-1,3-dioxepines, showcasing a method that could potentially be adapted for the synthesis of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL derivatives (Ghosh & Belcher, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL is crucial for understanding their chemical behavior. Studies involving X-ray diffraction and NMR spectroscopy are typical methods used to confirm the structure of such compounds. For example, the condensation reaction leading to specific derivatives highlights the importance of molecular structure in determining the compound's properties and potential applications (Tang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL and its derivatives are key to understanding its reactivity and potential uses. The transformation of related compounds through reactions such as reductive alkylation, hydroamination, and cyclization provides insight into the chemical versatility and reactivity of such molecules. For instance, the direct reductive alkylation of 1-methylpiperazine to produce key synthetic intermediates showcases the type of chemical reactions relevant to the compound (Koroleva et al., 2012).

Physical Properties Analysis

The physical properties of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL, such as melting point, boiling point, solubility, and optical activity, are influenced by its molecular structure. While specific studies on this compound's physical properties are limited, analogous compounds exhibit characteristics that can provide insights. For example, the synthesis and structural analysis of related tetrahydrofuran derivatives reveal details about their potential physical state and behavior under various conditions (Brenna et al., 2017).

Chemical Properties Analysis

The chemical properties of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL, including reactivity with different chemical agents, stability under various conditions, and potential for chemical modifications, are crucial for its application in synthesis and industry. The chemical behavior of similar molecules, particularly their reactions to form new bonds and structures, provides valuable information on the chemical properties of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL derivatives (Filippova et al., 2019).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL involves the reaction of 4-methylpiperazine with tetrahydrofuran-3-ol in the presence of a suitable catalyst.", "Starting Materials": [ "4-methylpiperazine", "tetrahydrofuran-3-ol", "catalyst" ], "Reaction": [ "Add 4-methylpiperazine to tetrahydrofuran-3-ol in the presence of a suitable catalyst", "Stir the mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |

Numéro CAS |

10295-99-5 |

Nom du produit |

TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL |

Formule moléculaire |

C9H18N2O2 |

Poids moléculaire |

186.255 |

Synonymes |

TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.